molecular formula C9H8F2N4O B13231133 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13231133
M. Wt: 226.18 g/mol
InChI Key: HFZAWWVNLPGFES-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.

Preparation Methods

The synthesis of 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Amination of the Pyridine Ring:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazolone core to a pyrazolidine derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent, given its ability to interact with specific molecular targets.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazolone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one include:

    1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the difluoromethyl group, which may result in different stability and bioavailability profiles.

    1-(5-Aminopyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: Contains a trifluoromethyl group, which can further enhance the compound’s stability and lipophilicity compared to the difluoromethyl analog.

The uniqueness of this compound lies in its balanced properties, offering a combination of stability, reactivity, and biological activity that makes it a valuable compound for research and development.

Properties

Molecular Formula

C9H8F2N4O

Molecular Weight

226.18 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)-5-(difluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C9H8F2N4O/c10-9(11)7-2-8(16)15(14-7)6-1-5(12)3-13-4-6/h1,3-4,9H,2,12H2

InChI Key

HFZAWWVNLPGFES-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CN=CC(=C2)N)C(F)F

Origin of Product

United States

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